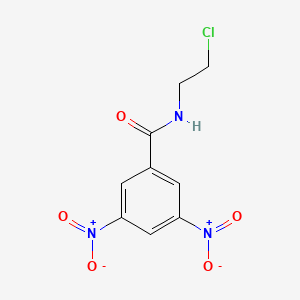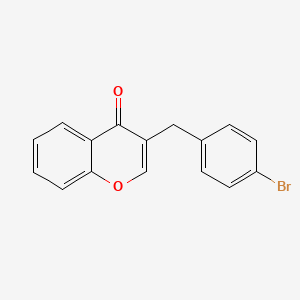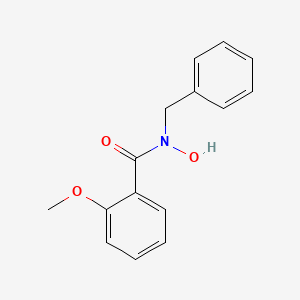
5,5'-Bi-1,3-dioxane, 2,2,2',2'-tetramethyl-5,5'-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- is a complex organic compound characterized by its unique dioxane ring structure and nitro functional groups
Preparation Methods
The synthesis of 5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- typically involves multiple steps. One common method includes the reaction of 1,3-dioxane derivatives with nitro compounds under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding dioxane oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amino groups.
Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, often participating in redox reactions and forming covalent bonds with target molecules. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar compounds to 5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- include:
1,3-Dioxane, 2,2,5,5-tetramethyl-: This compound shares a similar dioxane ring structure but lacks the nitro groups, making it less reactive in certain chemical reactions.
2,2’,5,5’-Tetramethyl-1,1’-biphenyl: This compound has a similar molecular framework but differs in its functional groups and overall reactivity.
The uniqueness of 5,5’-Bi-1,3-dioxane, 2,2,2’,2’-tetramethyl-5,5’-dinitro- lies in its combination of dioxane rings and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
85690-40-0 |
|---|---|
Molecular Formula |
C12H20N2O8 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
5-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-2,2-dimethyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C12H20N2O8/c1-9(2)19-5-11(6-20-9,13(15)16)12(14(17)18)7-21-10(3,4)22-8-12/h5-8H2,1-4H3 |
InChI Key |
OOHRHSGCICDLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)(C2(COC(OC2)(C)C)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14420418.png)
![4,7-Diphenyl-8-sulfanylidene-2,8-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14420420.png)
![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)

![5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14420424.png)
![ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate](/img/structure/B14420428.png)



![3-[(1-Benzothiophen-5-yl)methyl]pyridine](/img/structure/B14420452.png)
![[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate](/img/structure/B14420459.png)

![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate](/img/structure/B14420469.png)
